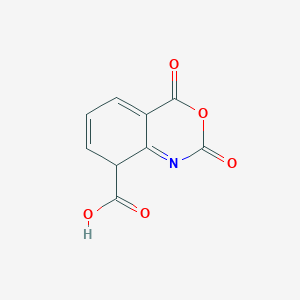
Meperidine-D4.HCl (Pethidine-D4.HCl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities. This compound is particularly notable for its applications in pharmaceutical research and drug development.
准备方法
The synthesis of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or reduction of pyridine derivatives.
Introduction of the Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts alkylation or acylation reactions.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the ester with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and pharmacodynamics of piperidine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride involves its interaction with specific molecular targets in the body:
Binding to Receptors: The compound binds to certain receptors in the central nervous system, modulating their activity.
Inhibition of Enzymes: It can inhibit specific enzymes involved in neurotransmitter metabolism.
Pathway Modulation: The compound affects various signaling pathways, leading to changes in cellular function and behavior.
相似化合物的比较
1-Methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride can be compared with other piperidine derivatives:
The uniqueness of 1-methyl-4-phenyl-4-piperidine-d4-carboxylicacid, ethyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
287.82 g/mol |
IUPAC 名称 |
ethyl 3,3,5,5-tetradeuterio-1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i9D2,10D2; |
InChI 键 |
WCNLCIJMFAJCPX-PQDNHERISA-N |
手性 SMILES |
[2H]C1(CN(CC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])C)[2H].Cl |
规范 SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12349638.png)

![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
